molecular formula C10H7BrS B052010 2-(4-Bromophenyl)thiophene CAS No. 40133-22-0

2-(4-Bromophenyl)thiophene

Cat. No.: B052010
CAS No.: 40133-22-0
M. Wt: 239.13 g/mol
InChI Key: XKOJJKOSNQXQGP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)thiophene is an organic compound with the molecular formula C10H7BrS. It is a halogenated heterocycle, specifically a thiophene derivative, where a bromophenyl group is attached to the second position of the thiophene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Mechanism of Action

Target of Action

2-(4-Bromophenyl)thiophene is a chemical compound used as a reagent in the synthesis of various organic compounds It is known to be involved in the synthesis of 6-o-arylpropargyl diazalides , suggesting that it may interact with enzymes or other proteins involved in these biochemical pathways.

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In these reactions, the bromine atom in the this compound molecule likely serves as a leaving group, allowing the formation of a new carbon-carbon bond.

Biochemical Pathways

This compound is involved in the synthesis of 6-O-arylpropargyl diazalides . These compounds are known to have activity against Streptococcus pneumoniae , suggesting that this compound may indirectly influence biochemical pathways related to bacterial growth and survival.

Result of Action

Its role in the synthesis of 6-o-arylpropargyl diazalides, which have activity against streptococcus pneumoniae , suggests that it may contribute to the antibacterial activity of these compounds.

Action Environment

The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base, and are often performed in organic solvents at elevated temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Bromophenyl)thiophene can be synthesized through various methods, one of the most common being the Suzuki-Miyaura coupling reaction. This method involves the coupling of 2-bromothiophene with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve similar coupling reactions but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Thiophenes: Resulting from substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

    Sulfoxides and Sulfones: From oxidation reactions

Scientific Research Applications

2-(4-Bromophenyl)thiophene has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Catalysis: Acts as a ligand in various catalytic processes

Comparison with Similar Compounds

  • 2-(2-Bromophenyl)thiophene
  • 2-(4-Chlorophenyl)thiophene
  • 2-(4-Methylphenyl)thiophene

Comparison: 2-(4-Bromophenyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its analogs. The bromine atom makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a diverse range of derivatives .

Biological Activity

2-(4-Bromophenyl)thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications. Relevant case studies and research findings are summarized to provide a comprehensive overview.

  • Molecular Formula : C10_{10}H7_7BrS
  • Molecular Weight : 239.13 g/mol
  • Structure : The compound consists of a thiophene ring substituted with a bromophenyl group, contributing to its lipophilicity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties across various cancer cell lines.

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for its effectiveness against rapidly dividing tumor cells .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly inhibits tumor growth in mouse models, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cell lines) with IC50_{50} values ranging from 10 to 33 nM .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710 - 33G2/M phase arrest, apoptosis
MDA-MB-23123 - 33Tubulin destabilization, apoptosis
HL-6013.2 - 34.7Induction of apoptosis via p53 pathway

These findings suggest that the compound's efficacy may be linked to its ability to disrupt microtubule dynamics and activate apoptotic pathways.

Case Studies

  • Study on PD-L1 Inhibitors : A comparative study involving the synthesis of derivatives based on this compound highlighted its potential as a PD-L1 inhibitor, indicating its role in modulating immune responses against tumors .
  • Antiproliferative Effects : Research has shown that compounds derived from or related to this compound exhibit significant antiproliferative effects in various cancer models, reinforcing its potential as a lead compound for drug development .

Toxicity and Safety Profile

While the anticancer properties are promising, toxicity studies are essential for evaluating the safety profile of this compound. Preliminary findings indicate potential hepatotoxicity at higher concentrations, necessitating further investigation into its metabolic stability and accumulation in liver tissues .

Properties

IUPAC Name

2-(4-bromophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOJJKOSNQXQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426985
Record name 2-(4-Bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-22-0
Record name 2-(4-Bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in the following Reaction 8,130 mg (0.6 mmol) of 4-bromophenyl boronic acid was melted in 15 mL of thiophene, and 500 mg (3.22 mmol, 3 eq) of manganese(III) acetate dihydrate was added thereto, and then the reaction solution was refluxed for 1 hour at temperature of 85° C. Next, the reaction solution was filtered with hexane using a funnel charged with silica gel, and dehydrated with magnesium sulfate and distilled under reduced pressure. The compound distilled under reduced pressure was purified with a column chromatography (mobile phase: n-hexane) to obtain 140 mg of 2-(4-bromo-phenyl)-thiophene with a yield of 98%. NMR data of the obtained compound is as follows. [1H NMR (400 MHz, CDCl3): δ 7.50 (m, 4H), 7.25 (d, 2H), 7.07 (t, 1H)].
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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